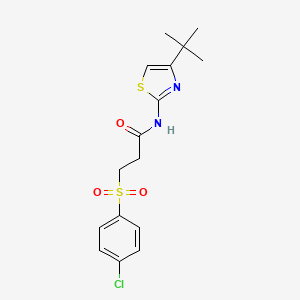
N-(4-(tert-butyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(tert-butyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is related to sulfonamides and thiadiazole derivatives, with research indicating strong interactions between the sulfonyl group and the thiadiazole ring. These structural features suggest potential for diverse chemical reactivities and applications in material science or drug development (Pedregosa et al., 1996).
Potential Bioactivities
- Antiviral Activity : Synthesis of thiadiazole sulfonamide derivatives has shown some compounds to possess anti-tobacco mosaic virus activity, suggesting potential antiviral applications for derivatives of the target compound (Chen et al., 2010).
- Alzheimer’s Disease Treatment : Research into derivatives of similar structures has aimed at developing new drug candidates for Alzheimer’s disease, highlighting the compound's relevance in medicinal chemistry for neurological conditions (Rehman et al., 2018).
- Anticancer Activity : Copper(II)-sulfonamide complexes derived from related structures have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities, demonstrating the compound's potential utility in oncology (González-Álvarez et al., 2013).
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-16(2,3)13-10-23-15(18-13)19-14(20)8-9-24(21,22)12-6-4-11(17)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEYIQFXVCHOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

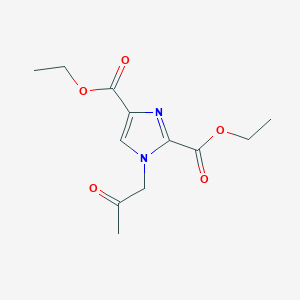


![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)
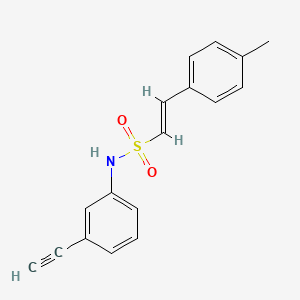
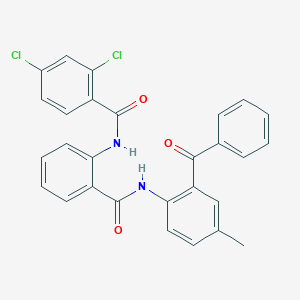
![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)
![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)
![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)
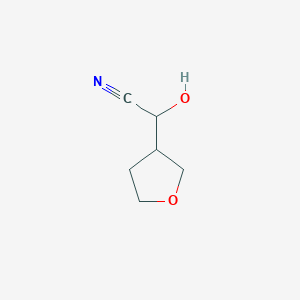
![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)
![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)